molecular formula C22H23ClN4O3 B2780362 3-{1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775338-44-7

3-{1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2780362
CAS No.: 1775338-44-7
M. Wt: 426.9
InChI Key: ISBQENYDCCVWQQ-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 1-position with a 2-(4-chloro-2-methylphenoxy)acetyl group and a 4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one moiety at the 4-position . Its molecular formula is C23H24ClN4O4 (calculated from IUPAC name), and it is identified by CAS No. 1775338-44-7 and MDL No. MFCD28805956 .

Properties

IUPAC Name

3-[1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-15-13-17(23)7-8-19(15)30-14-20(28)26-11-9-16(10-12-26)21-24-25-22(29)27(21)18-5-3-2-4-6-18/h2-8,13,16H,9-12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBQENYDCCVWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This is usually achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Acylation of Piperidine: The piperidine ring is acylated using 4-chloro-2-methylphenoxyacetyl chloride under basic conditions.

    Coupling Reaction: The final step involves coupling the acylated piperidine with the triazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Reactivity with Electrophiles

The phenoxyacetyl substituent (4-chloro-2-methylphenoxy) reacts with electrophiles at the carbonyl oxygen. For example:

  • Acylation : Reacts with isothiocyanates to form thiosemicarbazides under anhydrous conditions .

  • Coordination Chemistry : Forms stable complexes with transition metals (e.g., Pd(II)) via the triazolone’s sulfur and nitrogen atoms, enhancing cytotoxic activity .

Catalytic and Ring-Opening Reactions

The 1,2,4-triazol-5-one core participates in cycloaddition and ring-opening reactions:

  • Zn(II)-Catalyzed Coupling : Forms [Zn(RC(═O)NHNH2)3] complexes, enabling regioselective synthesis of triazole derivatives .

  • Eschenmoser Coupling : Reacts with tetrachlorobenzoquinone to yield diazenyl-triazolethiones via a radical-mediated pathway (82–88% yield) .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets are critical:

  • Enzyme Inhibition : Binds to CXCR3 chemokine receptors via its piperidine and triazolone groups, modulating inflammatory pathways .

  • Antimicrobial Activity : Derivatives show enhanced activity against S. aureus and E. coli through hydrophobic interactions with microbial membranes .

Stability and Degradation Pathways

Under acidic or basic conditions:

  • Hydrolysis : The triazolone ring hydrolyzes to form hydrazine derivatives (pH-dependent, t1/2 = 12–24 hrs).

  • Oxidation : Susceptible to peroxide-mediated oxidation at the piperidine nitrogen, forming N-oxide byproducts .

Comparative Reaction Table

Reaction TypeSubstrateProductConditionsYield
Nucleophilic Substitution Phenoxyacetyl chloridePiperidine-acetyl intermediateDry DCM, 0–5°C85%
Cycloaddition Arylidene malononitrileTriazolidine-thioneReflux, sulfamic acid89%
Metal Coordination K2[PdCl4]Pd(II)-triazole complexMethanol, 25°C70%

Mechanistic Insights

  • Radical Pathways : Reactions with benzoquinone derivatives proceed via CT-complex intermediates, involving chlorine elimination and triethylamine-mediated dehydrogenation .

  • Base-Mediated Cyclization : Hydrazinecarbothioamides cyclize in alkaline media through deprotonation and intramolecular nucleophilic attack .

Scientific Research Applications

Basic Information

  • Molecular Formula : C23H25ClN4O3
  • Molecular Weight : 440.92 g/mol
  • CAS Number : 1775547-10-8

Structural Characteristics

The compound features a triazole ring, which is known for its biological activity, and a piperidine moiety that contributes to its pharmacological properties. The presence of the chloro and methyl groups on the phenoxyacetyl side chain enhances its lipophilicity and may influence its interaction with biological targets.

Antiviral Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antiviral properties. For instance, compounds similar to the one have been evaluated for their efficacy against the hepatitis C virus (HCV). Research highlights that modifications in the molecular structure can enhance antiviral potency, making such compounds promising candidates for further development in antiviral therapies .

Antidepressant Potential

The triazole framework is also associated with antidepressant activity. A review of metal-catalyzed reactions for synthesizing antidepressants suggests that compounds featuring triazole rings can interact with neurotransmitter systems, potentially alleviating symptoms of depression. This opens avenues for further exploration of the compound's effects on mood disorders .

Anti-inflammatory Effects

Compounds containing piperidine and triazole have been studied for their anti-inflammatory properties. The synthesis of various piperidine derivatives has shown promising results in inhibiting inflammatory pathways, which could lead to new treatments for conditions like arthritis and other inflammatory diseases. The specific compound may exhibit similar or enhanced effects due to its unique structure .

Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of triazole derivatives, researchers found that certain modifications significantly increased the potency against HCV. For example, compounds with specific substituents on the piperidine ring showed improved EC50 values compared to standard antiviral agents. This suggests that structural optimization of the compound could lead to effective antiviral drugs .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of related piperidine derivatives demonstrated significant inhibition of nitric oxide production and tumor necrosis factor-alpha (TNF-α) release in vitro. The study concluded that these compounds could serve as lead candidates for developing new anti-inflammatory medications .

Study 3: Antidepressant Activity

Research into the antidepressant potential of triazole-containing compounds revealed that certain derivatives exhibited high binding affinity to serotonin receptors. This interaction is crucial for developing effective antidepressants. The specific compound may show similar properties given its structural characteristics .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form strong interactions with various biological targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the piperidine ring, triazolone group, or aromatic systems, leading to differences in physicochemical properties and applications. Key comparisons include:

Table 1: Structural and Functional Comparison of Triazolone Derivatives

Compound Name (CAS No.) Substituents Molecular Weight Key Properties/Applications Reference
Target Compound (1775338-44-7) Piperidine: 2-(4-chloro-2-methylphenoxy)acetyl; Triazolone: 4-phenyl 456.92 (calc.) Hypothesized herbicidal activity (structural analogy)
5-[1-(5-Chloro-2-methoxybenzoyl)-4-piperidinyl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (N/A) Piperidine: 5-chloro-2-methoxybenzoyl; Triazolone: 4-(4-methylphenyl) ~453.89 (calc.) No direct activity data; similar triazolone core
3-{1-[2-(3-Fluorophenyl)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one (N/A) Piperidine: 3-fluorophenylacetyl; Triazolone: 4-phenyl ~410.42 (calc.) Precautionary handling required (P201, P210 codes)
3-{1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl}-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one (1775524-46-3) Piperidine: 4-chlorophenoxyacetyl; Triazolone: 4-(4-fluorophenyl)methyl 444.89 Structural analog with halogenated aryl groups; storage: -20°C
5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (2061679-29-4) Piperidine: 4-bromophenylacetyl; Triazolone: 4-phenyl ~463.32 (calc.) Supplier data available (AKOS025393270)

Key Observations:

  • Halogen Influence: Chlorine or fluorine at the phenoxy position (e.g., 4-chloro-2-methylphenoxy in the target vs.
  • Substituent Flexibility : The piperidine-acetyl linkage allows modular substitution (e.g., methoxybenzoyl in vs. bromophenylacetyl in ), enabling tailored bioactivity.
  • Safety Profiles : Fluorinated analogs (e.g., ) require stringent handling (e.g., P210: "Keep away from heat/sparks/open flames").

Research Findings on Triazolone Derivatives

Computational Studies:

  • Spectroscopic Properties : DFT/HF calculations (6-311G(d) basis set) on triazolones reveal that electron-withdrawing groups (e.g., chloro, nitro) increase dipole moments and polarizability, affecting solubility and reactivity .
  • Thermodynamic Stability : Substituted triazolones exhibit higher thermal stability (ΔG ~ -1200 kcal/mol) compared to unmodified analogs, as seen in 1-acetyl-3-methyl derivatives .

Biological Activity

The compound 3-{1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be broken down into several functional groups:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Triazole moiety : A five-membered ring containing three nitrogen atoms.
  • Chloro-methylphenoxy group : Contributes to the lipophilicity and biological activity.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including:

  • Dopamine Receptors : Similar compounds have shown selective agonist activity towards D3 dopamine receptors which may influence neuropharmacological outcomes .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, potentially impacting glucose metabolism and insulin sensitivity .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and its analogs:

Activity TypeDescriptionReference
Antidiabetic Effects Exhibits significant reduction in blood glucose levels in diabetic models.
Neuropharmacological Effects Potential D3 receptor agonist activity leading to modulation of dopaminergic pathways.
Antimicrobial Activity Some derivatives have shown promising antimicrobial properties against various pathogens.

Case Study 1: Antidiabetic Activity

In a study assessing the antidiabetic potential of related compounds, it was found that derivatives similar to the target compound significantly reduced blood glucose levels in alloxan-induced diabetic rats. The most effective compound in this series demonstrated a reduction of approximately 30% in blood glucose after administration .

Case Study 2: Neuropharmacological Evaluation

A high-throughput screening of compounds structurally related to this compound revealed that modifications to the piperidine core enhanced selectivity for D3 receptors while minimizing D2 receptor antagonistic effects. This selectivity could lead to improved therapeutic profiles for conditions like schizophrenia or Parkinson's disease .

Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

  • In vitro assays indicate that the compound exhibits moderate inhibitory effects on enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is crucial in steroid metabolism .
  • Structure-Activity Relationship (SAR) studies have identified key modifications that enhance potency and selectivity for desired biological targets, suggesting a pathway for further drug development .

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